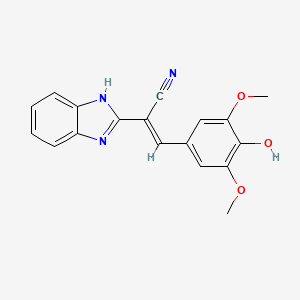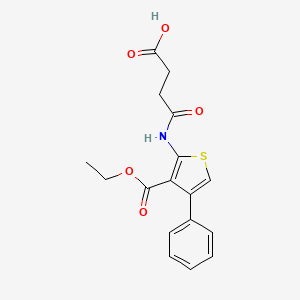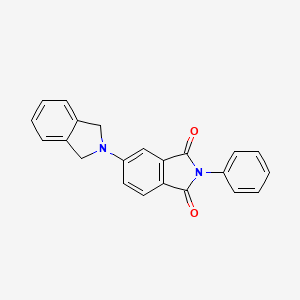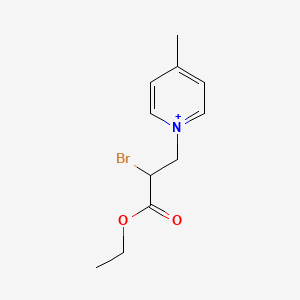![molecular formula C27H21N9O9S3 B11103933 2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11103933.png)
2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound characterized by its multiple nitroanilino and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Triazinyl Core: The synthesis begins with the formation of the 1,3,5-triazine core. This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Attachment of Nitroanilino Groups: The next step involves the introduction of nitroanilino groups. This is done by reacting the triazinyl core with 3-nitroaniline in the presence of a suitable catalyst.
Formation of the Sulfanyl Linkages: The sulfanyl linkages are introduced by reacting the intermediate product with thiol-containing compounds under mild conditions.
Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and nitroanilino groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amino derivatives.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives may be investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitroanilino groups may participate in redox reactions, while the triazinyl core may facilitate binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Bis{[2-(3-aminophenyl)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-aminophenyl)acetamide
- 2-[(4,6-Bis{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide lies in its multiple nitroanilino groups, which confer distinct redox properties and potential biological activities. The presence of the triazinyl core also allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H21N9O9S3 |
|---|---|
Molecular Weight |
711.7 g/mol |
IUPAC Name |
2-[[4,6-bis[[2-(3-nitroanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H21N9O9S3/c37-22(28-16-4-1-7-19(10-16)34(40)41)13-46-25-31-26(47-14-23(38)29-17-5-2-8-20(11-17)35(42)43)33-27(32-25)48-15-24(39)30-18-6-3-9-21(12-18)36(44)45/h1-12H,13-15H2,(H,28,37)(H,29,38)(H,30,39) |
InChI Key |
FMGNMNIJEAHJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11103860.png)



![methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11103890.png)
![10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11103904.png)
![N-(3-chlorophenyl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11103918.png)
![6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11103919.png)



![4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11103935.png)
![N,N'-bis{(E)-[3,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B11103946.png)
